molecular formula C13H20O B1339231 1-(Hexyloxy)-4-methylbenzene CAS No. 57792-40-2

1-(Hexyloxy)-4-methylbenzene

Cat. No.: B1339231
CAS No.: 57792-40-2
M. Wt: 192.3 g/mol
InChI Key: LXXFRHKBLSRVAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 4-methylphenol (p-cresol) reacts with hexyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexyloxy)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Hexanoic acid, 4-methylbenzoic acid.

    Reduction: Hexanol, 4-methylcyclohexane.

    Substitution: 4-bromo-1-(hexyloxy)-2-methylbenzene, 4-nitro-1-(hexyloxy)-2-methylbenzene.

Scientific Research Applications

1-(Hexyloxy)-4-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in certain polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexyloxy group can enhance lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites. The methyl group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    1-(Butyloxy)-4-methylbenzene: Similar structure but with a shorter alkyl chain.

    1-(Octyloxy)-4-methylbenzene: Similar structure but with a longer alkyl chain.

    1-(Hexyloxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(Hexyloxy)-4-methylbenzene is unique due to its specific combination of a hexyloxy group and a methyl group on the benzene ring. This combination imparts distinct physicochemical properties, such as solubility, boiling point, and reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-hexoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXFRHKBLSRVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568992
Record name 1-(Hexyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57792-40-2
Record name 1-(Hexyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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